5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The carboxylic acid proton appears as a broad singlet near δ 12–13 ppm. Protons on the tetrafluoroethyl group (CF₂CF₂H) resonate as a quartet (δ ~5.5–6.0 ppm) due to coupling with adjacent fluorine atoms.
- ¹⁹F NMR : Four distinct fluorine environments are observed: two geminal fluorines (δ ~-132 ppm) and two vicinal fluorines (δ ~-149 ppm).
- ¹³C NMR : The oxadiazole ring carbons resonate at δ 160–170 ppm, while the carboxylic carbon appears near δ 170 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
The molecular ion peak ([M]⁺) is observed at m/z 214.07 , with fragmentation patterns dominated by loss of CO₂ (44 Da) from the carboxylic acid group and sequential cleavage of CF₂ units.
Comparative Analysis with Related 1,2,4-Oxadiazole Derivatives
The tetrafluoroethyl group enhances electrophilicity at the oxadiazole ring compared to non-fluorinated analogs, while the trifluoromethylphenyl derivative exhibits greater π-stacking capability due to its aromatic substituent.
Properties
Molecular Formula |
C5H2F4N2O3 |
|---|---|
Molecular Weight |
214.07 g/mol |
IUPAC Name |
5-(1,1,2,2-tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H2F4N2O3/c6-3(7)5(8,9)4-10-1(2(12)13)11-14-4/h3H,(H,12,13) |
InChI Key |
LINSWLUKPXYJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NOC(=N1)C(C(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 1,1,2,2-tetrafluoroethylamine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents that facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid suitable for various applications .
Chemical Reactions Analysis
Reaction Mechanism and Key Intermediates
The formation of the oxadiazole ring involves a cascade of steps, as inferred from DFT studies in :
Step 1: Formation of the N-Sulfonylimine Intermediate
A sulfonyl azide reacts with a triphenylphosphine reagent to form an iminophosphorane species. This intermediate facilitates nucleophilic attack by the fluorinated carboxylic acid.
Step 2: Cyclization via Aza-Wittig Reaction
The iminophosphorane reacts intramolecularly with the ester carbonyl group, releasing triphenylphosphine oxide and forming the 1,2,4-oxadiazole ring.
Step 3: Hydrolysis to Carboxylic Acid
The ester intermediate undergoes hydrolysis under basic or acidic conditions to yield the final carboxylic acid derivative.
| Intermediate | Key Features | Citation |
|---|---|---|
| Iminophosphorane | Facilitates nucleophilic attack | |
| Triphenylphosphine oxide | Byproduct of aza-Wittig | |
| Ester intermediate | Precursor to carboxylic acid |
3.1. Thermal Stability
Thermal behavior studies on analogous oxadiazole derivatives in indicate that the 1,2,4-oxadiazole core exhibits moderate thermal stability, decomposing above 200°C. The fluorinated ethyl group may enhance stability due to the strong C-F bond.
3.2. Reactivity Towards Functional Groups
The carboxylic acid moiety can undergo:
-
Amidation with amines (e.g., using EDCl/HOBt coupling agents).
-
Esterification with alcohols under acidic conditions.
3.3. Fluorine Effects
The tetrafluoroethyl group introduces steric hindrance and electron-withdrawing effects, potentially stabilizing the oxadiazole ring against nucleophilic attack .
4.1. Yield Optimization
Cobalt(II) catalysts (10–20 mol%) enhance selectivity for the 5-substituted oxadiazole isomer, as observed in . Sterically hindered carboxylic acids (e.g., CF₂CF₂CO₂H) favor pathway B, stabilizing intermediates through ylide formation.
4.2. Transition State Energies
DFT calculations in reveal a rate-limiting step with an activation energy of 16.3 kcal/mol, corresponding to the attack of the fluorinated acid on the iminophosphorane intermediate.
4.3. Isomerization Studies
No isomerization between 5- and 3-substituted oxadiazoles was observed under standard reaction conditions , suggesting high positional specificity.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in anticancer treatments. For instance, compounds based on the oxadiazole structure have shown promising results as selective inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. The compound 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid may serve as a scaffold for developing new HDAC inhibitors with improved selectivity and reduced side effects compared to existing therapies .
Mechanism of Action
The mechanism involves the inhibition of HDAC enzymes leading to increased acetylation of histones and non-histone proteins. This process can induce cell cycle arrest and apoptosis in cancer cells. The combination of this compound with other chemotherapeutic agents has been shown to enhance anticancer efficacy by promoting synergistic effects .
Material Science
Fluorinated Polymers
The incorporation of 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid into polymer matrices can enhance the thermal stability and chemical resistance of materials. The fluorinated nature of the compound imparts unique properties such as low surface energy and hydrophobicity, making it suitable for applications in coatings and adhesives .
Synthesis of Functional Materials
This compound can also be utilized in synthesizing functional materials for electronic applications. Its ability to form stable complexes with metal ions can lead to the development of new conductive materials or sensors that respond to environmental stimuli .
Agrochemicals
Pesticidal Activity
Research indicates that oxadiazole derivatives exhibit insecticidal properties. The application of 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid in agrochemical formulations could provide effective solutions for pest management in agriculture. Its mode of action typically involves disrupting metabolic processes in target pests .
Development of New Formulations
The compound's stability and efficacy can be enhanced by formulating it with other active ingredients to create broad-spectrum pesticides that are less harmful to beneficial organisms while effectively controlling pest populations .
Comprehensive Data Tables
| Application Area | Potential Uses | Mechanism/Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer drug development | HDAC inhibition leading to apoptosis in cancer cells |
| Material Science | Fluorinated coatings and polymers | Enhanced thermal stability and chemical resistance |
| Agrochemicals | Insecticides and pesticides | Disruption of metabolic processes in pests |
Case Studies
- Anticancer Research : A study demonstrated that a derivative based on the oxadiazole structure exhibited nanomolar inhibition against class IIa HDACs with significant cytotoxic effects on cancer cell lines when combined with bortezomib .
- Material Development : Research focused on synthesizing fluorinated polymers incorporating 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid showed improved performance in harsh chemical environments compared to traditional polymers .
- Pesticidal Efficacy : Field trials revealed that formulations containing oxadiazole derivatives provided effective pest control while maintaining safety profiles for non-target organisms .
Mechanism of Action
The mechanism by which 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites in enzymes and proteins. These interactions can modulate biological pathways and influence the compound’s reactivity in chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Structural Modifications
The 1,2,4-oxadiazole-3-carboxylic acid derivatives are distinguished by substituents at position 5, which critically determine their biological activity and physicochemical behavior. Below is a systematic comparison:
Table 1: Key Structural Analogs and Their Properties
*Calculated based on substituent contributions.
Physicochemical Properties
- Lipophilicity (logP): The tetrafluoroethyl group in the target compound likely increases logP compared to non-fluorinated analogs. For example, 1,1,2,2-tetrafluoroethyl ethers exhibit logPow values of ~2.18 , suggesting moderate lipophilicity.
- Acidity: The electron-withdrawing tetrafluoroethyl group enhances the acidity of the carboxylic acid (pKa likely lower than non-fluorinated analogs), improving solubility in basic environments .
Biological Activity
5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. Oxadiazoles are five-membered heterocyclic compounds known for their potential in drug discovery and development. This article compiles various studies that explore the biological activity of this specific compound and related derivatives.
Chemical Structure and Properties
The compound features a unique tetrafluoroethyl group that may enhance its biological properties by influencing solubility and reactivity. The general structure can be represented as follows:
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, various 1,2,4-oxadiazole derivatives have shown promising results against multiple cancer cell lines:
- Cytotoxicity : Studies have demonstrated that certain oxadiazole derivatives possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal carcinoma), and HeLa (cervical adenocarcinoma) with IC50 values ranging from nanomolar to micromolar concentrations .
- Mechanism of Action : The mechanism often involves the induction of apoptosis and inhibition of key enzymes like topoisomerase I. Molecular docking studies suggest strong interactions between these compounds and their targets .
Inhibitory Effects on Enzymes
5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid may also act as an inhibitor for various enzymes:
- Histone Deacetylases (HDAC) : Some oxadiazole derivatives have been reported to inhibit HDACs effectively. For example, compounds with similar structures have shown IC50 values as low as 8.2 nM against HDAC-1 .
- Carbonic Anhydrases : Selective inhibition of carbonic anhydrases has been observed in some oxadiazole derivatives at nanomolar concentrations .
Case Study 1: Antiproliferative Activity
A study synthesized a series of 1,2,4-oxadiazole derivatives and evaluated their antiproliferative activity using the MTT assay. The results indicated that certain derivatives exhibited superior cytotoxicity compared to established anticancer drugs like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.15 | Apoptosis induction |
| 5b | HCT-116 | 0.12 | Topoisomerase I inhibition |
Case Study 2: HDAC Inhibition
Another investigation focused on the HDAC inhibitory activity of oxadiazole derivatives. The study found that some compounds were capable of inhibiting HDAC-1 up to 90% at low concentrations (20 nM), suggesting significant potential for therapeutic applications in cancer treatment .
| Compound | HDAC Target | IC50 (nM) |
|---|---|---|
| 20a | HDAC-1 | 8.2 |
| 20b | HDAC-2 | 10.5 |
Q & A
Q. What is the optimal procedure for synthesizing 5-(1,1,2,2-Tetrafluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid from its ester precursor?
- Methodology : Hydrolysis of the ester precursor is typically performed using 2M aqueous KOH (10 equivalents) in ethanol or methanol under reflux (80°C, 2 hours). After solvent removal, the residue is acidified to pH 2 with 3N HCl to precipitate the carboxylic acid, followed by recrystallization in ethanol (yields: 85–94%) .
- Key Parameters :
| Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|
| EtOH | 80°C | 2 hours | 94% |
| MeOH | 80°C | 2 hours | 85% |
Q. How can researchers confirm the structure and purity of the synthesized compound?
- Methodology :
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 235.1 for analogous oxadiazole-carboxylic acids) .
- Recrystallization : Ethanol recrystallization ensures purity, with melting points and HPLC used for validation .
Advanced Research Questions
Q. How can researchers assess the biological activity of this compound, such as enzyme inhibition?
- Methodology :
- DNA Gyrase Assay : Measure IC50 values via supercoiling inhibition assays (e.g., IC50 = 1.2 µM for E. coli DNA gyrase in related oxadiazole derivatives) .
- Topoisomerase IV Inhibition : Use ATP-dependent decatenation assays to evaluate dual-target activity .
Q. What experimental strategies resolve contradictions in synthesis yields or biological data across studies?
- Methodology :
- Yield Optimization : Vary solvents (EtOH vs. MeOH) or stoichiometry. For example, methanol may reduce steric hindrance in bulky tetrafluoroethyl groups, improving yield .
- Biological Replicates : Use orthogonal assays (e.g., fluorescence polarization vs. gel electrophoresis) to confirm enzyme inhibition trends .
Q. How can researchers evaluate the environmental persistence of this compound?
- Methodology :
- Log Pow Analysis : Estimate hydrophobicity via shake-flask or computational methods. Analogous fluorinated ethers show log Pow ~2.18, suggesting moderate bioaccumulation risk .
- PBT Assessment : Screen for persistence (e.g., hydrolytic stability), bioaccumulation (via in vitro models), and toxicity (e.g., Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
